molecular formula C17H13FO4S B2504156 3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one CAS No. 904450-24-4

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one

Cat. No.: B2504156
CAS No.: 904450-24-4
M. Wt: 332.35
InChI Key: WPGDICSWHHVZGF-UHFFFAOYSA-N
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Description

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure substituted with a fluoro-methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with an appropriate ketone under acidic conditions to form the chromen-2-one structure. The fluoro-methylbenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-fluoro-3-methylbenzenesulfonyl chloride as the sulfonylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluoro-methylbenzenesulfonyl group can enhance binding affinity and specificity, while the chromen-2-one core can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-methylbenzenesulfonyl chloride
  • 3-fluoro-4-methylbenzenesulfonyl chloride
  • 4-fluoro-2-methylbenzenesulfonyl chloride

Uniqueness

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one is unique due to the combination of its chromen-2-one core and the fluoro-methylbenzenesulfonyl group. This combination imparts specific chemical and biological properties that are not present in similar compounds. For example, the presence of the fluoro group can enhance the compound’s stability and binding affinity, while the chromen-2-one core can provide additional sites for chemical modification .

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)sulfonyl-6-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FO4S/c1-10-3-6-15-12(7-10)9-16(17(19)22-15)23(20,21)13-4-5-14(18)11(2)8-13/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGDICSWHHVZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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